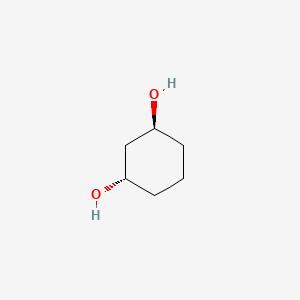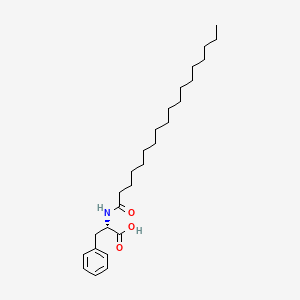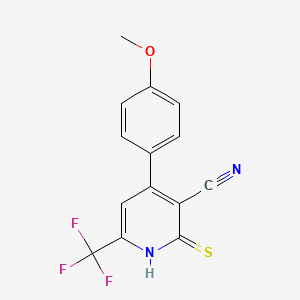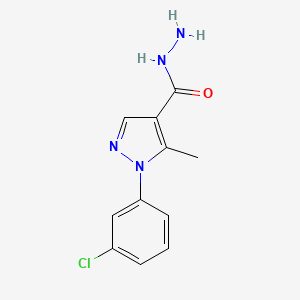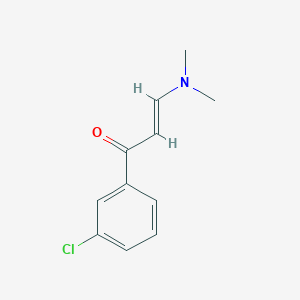
(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Vue d'ensemble
Description
“(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one” is a chemical compound with the CAS Number: 876376-75-9. It has a molecular weight of 209.68 and its IUPAC name is (2E)-1-(3-chlorophenyl)-3-(dimethylamino)-2-propen-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3/b7-6+. This code provides a specific representation of the molecule’s structure .Applications De Recherche Scientifique
Nonlinear Optical Properties
One study focused on the synthesis and characterization of novel chalcone derivative compounds, including structures related to "(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one". These compounds exhibited significant third-order nonlinear optical properties, suggesting potential applications in optical devices like limiters (Rahulan et al., 2014).
Crystal Engineering and Molecular Structures
Another area of research involves the crystal and molecular structures of symmetric vinamidinium salts related to the compound. Studies have shown these structures exhibit NLO (Non-Linear Optical) properties and pseudo double bond character in their C-N bonds, indicating potential applications in materials science (Sridhar et al., 2002).
Pharmacological Research Tool
In pharmacology, derivatives of "(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one" have been discovered as nonpeptidic agonists of the urotensin-II receptor. This discovery provides a new pharmacological research tool and a potential drug lead, highlighting the compound's significance in drug development (Croston et al., 2002).
Anticancer Activity
The compound's derivatives have also shown promise in anticancer research. For instance, dihydropyrimidinone derivatives synthesized from related enaminones exhibited significant anti-cancer activity against HepG2 cancer cell lines, indicating potential therapeutic applications (Bhat et al., 2022).
Supramolecular Assemblies
Research into the supramolecular assemblies of compounds related to "(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one" has provided insights into crystal engineering. These studies reveal how such compounds can form host-guest systems and molecular tapes, which could be beneficial in the design of new materials (Arora & Pedireddi, 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-13(2)7-6-11(14)9-4-3-5-10(12)8-9/h3-8H,1-2H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBZHHVGVAIVBT-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



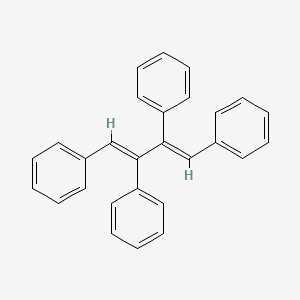
![3-(2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1637681.png)

ammonium chloride](/img/structure/B1637685.png)

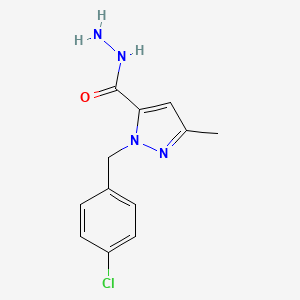
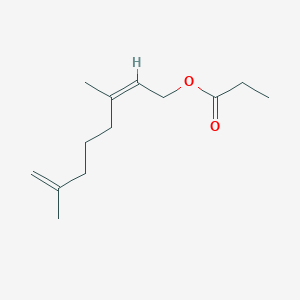
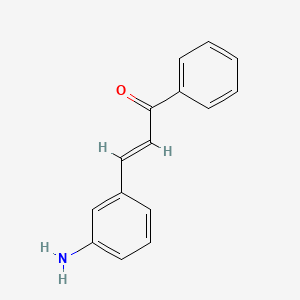
![2-[(4-Chlorophenyl)sulfonyl]-2-hydroxyiminoacetonitrile](/img/structure/B1637699.png)
